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Compound of Interest

Compound Name: Methyl 3-chloro-2-fluorobenzoate

CAS No.: 773874-05-8

Cat. No.: B1593273 Get Quote

Methyl 3-chloro-2-fluorobenzoate is a substituted aromatic ester that has garnered significant

interest for its utility as a versatile intermediate. The specific arrangement of its functional

groups—an electron-withdrawing methyl ester and two distinct halogen atoms (chlorine and

fluorine) on the phenyl ring—provides multiple, selectively addressable reaction sites. This

unique constitution makes it an invaluable precursor in the synthesis of complex molecules,

particularly in the development of novel pharmaceuticals and advanced materials.[1] The

presence of fluorine can significantly influence a molecule's pharmacokinetic properties, such

as metabolic stability and binding affinity, making this compound especially relevant for

medicinal chemists.[1][2]

Molecular Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to

its effective use in synthesis and research.

Chemical Structure and Identifiers
The structural and identifying information for Methyl 3-chloro-2-fluorobenzoate is

summarized below.
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Identifier Value Source

CAS Number 773874-05-8 [3]

Molecular Formula C₈H₆ClFO₂ [3][4]

Molecular Weight 188.58 g/mol [3][4]

SMILES
COC(=O)C1=C(F)C(Cl)=CC=C

1
[3]

InChI Key
WBTHSEQMJLZATD-

UHFFFAOYSA-N
[4]

Physicochemical Data
The following table outlines key physicochemical properties, many of which are derived from

computational models that are essential for planning reactions, purifications, and formulation

studies.

Property Value Unit Source

Normal Boiling Point

(Tboil)
532.07 K [4]

Normal Melting Point

(Tfus)
334.05 K [4]

Octanol/Water

Partition Coeff.

(logPoct/wat)

2.266 - [4]

Water Solubility

(log10WS)
-2.73 mol/l [4]

Storage

Recommendation

Sealed in dry, room

temperature
- [3]

Synthesis and Purification Strategy
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The most direct and common laboratory-scale synthesis of Methyl 3-chloro-2-fluorobenzoate
is the esterification of its parent carboxylic acid, 3-Chloro-2-fluorobenzoic acid. This choice is

predicated on the commercial availability and stability of the starting acid.

Causality of the Synthetic Approach: Fischer
Esterification
Fischer esterification is the chosen method due to its reliability and simplicity. The reaction

involves treating the carboxylic acid with an excess of methanol in the presence of a strong

acid catalyst (typically sulfuric acid). The excess methanol serves both as a reactant and as the

solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's

principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the

carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 3-chloro-2-
fluorobenzoate
This protocol is a self-validating system, concluding with characterization to confirm product

identity and purity.

Materials:

3-Chloro-2-fluorobenzoic acid (1.0 eq)

Methanol (MeOH), anhydrous (20-30 eq, serves as solvent)

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate and Hexanes for chromatography

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 3-Chloro-2-fluorobenzoic acid (e.g., 5.0 g).

Reagent Addition: Add anhydrous methanol (e.g., 50 mL). Stir the mixture until the acid

dissolves.

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution.

An exotherm may be observed.

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture

into a beaker containing ice-cold water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl

acetate (3x).

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution

(to remove unreacted acid and H₂SO₄), water, and finally brine. The bicarbonate wash is

critical for removing acidic impurities, and its completion is visually confirmed by the

cessation of CO₂ evolution.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil or solid can be purified by flash column chromatography

on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram
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Caption: Fischer esterification workflow for the synthesis of Methyl 3-chloro-2-
fluorobenzoate.

Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination

of spectroscopic methods provides a comprehensive and definitive characterization.
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Technique Expected Signature Rationale

¹H NMR

Singlet ~3.9 ppm (3H, -OCH₃);

Multiplets ~7.2-7.8 ppm (3H,

Ar-H)

The methyl ester protons are

chemically distinct and appear

as a singlet. The three

aromatic protons will show

complex splitting patterns due

to H-H and H-F coupling.

¹³C NMR

Signal ~52 ppm (-OCH₃);

Signal ~165 ppm (C=O);

Multiple signals 115-160 ppm

(Ar-C)

The carbon chemical shifts are

influenced by the

electronegativity of their

attached groups. The carbons

attached to F and Cl will show

characteristic shifts and C-F

coupling.

¹⁹F NMR
A single resonance, likely a

multiplet

This technique is highly

specific for fluorine-containing

compounds and is crucial for

confirming the presence and

electronic environment of the

fluorine atom.

GC-MS (EI)
M⁺ peak at m/z 188; M⁺+2

peak at m/z 190 (ratio ~3:1)

The molecular ion peak

confirms the molecular weight.

The isotopic pattern of chlorine

(³⁵Cl:³⁷Cl ≈ 3:1) provides a

definitive signature for a

monochlorinated compound.

IR Spectroscopy

Strong C=O stretch ~1730

cm⁻¹; C-O stretch ~1250 cm⁻¹;

C-F stretch ~1280 cm⁻¹; C-Cl

stretch ~750 cm⁻¹

These absorption bands

correspond to the key

functional groups present in

the molecule, confirming the

ester and halogen

substituents.
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Strategic Applications in Research and
Development
The true value of Methyl 3-chloro-2-fluorobenzoate lies in its application as a versatile

building block, enabling the synthesis of high-value target molecules.

Keystone in Drug Discovery
Halogenated aromatic compounds are ubiquitous in pharmaceuticals.[5] The chlorine and

fluorine atoms on this scaffold can serve as synthetic handles for cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The parent acid, 3-Chloro-2-

fluorobenzoic acid, is a documented precursor for potent active pharmaceutical ingredients

(APIs).[6]

Kinase Inhibitors: The 3-chloro-2-fluorophenyl moiety is a key structural motif in certain

classes of kinase inhibitors. For example, the parent acid is used in the synthesis of Aurora A

inhibitors, where it is attached to a larger scaffold via peptide coupling, yielding compounds

with nanomolar inhibitory concentrations.[6]

MDM2-p53 Interaction Inhibitors: In the development of cancer therapeutics, this structural

unit has been incorporated into small molecules designed to inhibit the MDM2-p53

interaction, a critical pathway for reactivating the p53 tumor suppressor.[7]

Precursor for Advanced Materials and Probes
Beyond pharmaceuticals, the unique electronic properties imparted by the halogens make this

scaffold useful in material science and biochemical research.

Metal-Organic Frameworks (MOFs) and Liquid Crystals: The parent carboxylic acid can

coordinate with metal centers, serving as a ligand for the creation of MOFs with potential

applications in gas storage and catalysis.[2][8]

¹⁹F NMR Probes: The parent acid has been used to create fluorine probes for use in

metabolomics studies, allowing for the identification and quantification of amino acids via ¹⁹F

NMR.[2][6]

Application Pathways Visualization
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Drug Discovery Material Science & Probes
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Caption: Role of Methyl 3-chloro-2-fluorobenzoate as a versatile building block.

Conclusion
Methyl 3-chloro-2-fluorobenzoate is more than a simple chemical; it is an enabling tool for

innovation in science. Its defined molecular weight of 188.58 g/mol is just the starting point.

With a well-understood physicochemical profile, straightforward synthesis, and robust analytical

signatures, it serves as a reliable and versatile building block. Its demonstrated utility in the

construction of complex APIs for oncology and its potential in the burgeoning fields of material

science and chemical biology underscore its importance for researchers and drug development

professionals aiming to create next-generation molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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